molecular formula C14H21N3O B15058197 1-(2-(6-(Dimethylamino)-4-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone

1-(2-(6-(Dimethylamino)-4-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone

Cat. No.: B15058197
M. Wt: 247.34 g/mol
InChI Key: AOLUHJBEGLNLGT-UHFFFAOYSA-N
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Description

1-(2-(6-(Dimethylamino)-4-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone is a complex organic compound featuring a pyrrolidine ring and a dimethylamino-substituted pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(6-(Dimethylamino)-4-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone typically involves the reaction of a pyrrolidine derivative with a dimethylamino-substituted pyridine. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process would be optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(2-(6-(Dimethylamino)-4-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

1-(2-(6-(Dimethylamino)-4-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(6-(Dimethylamino)-4-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-dione share structural similarities.

    Dimethylamino-substituted pyridines: Compounds such as 4-dimethylaminopyridine (DMAP) are structurally related.

Uniqueness

1-(2-(6-(Dimethylamino)-4-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone is unique due to its specific combination of a pyrrolidine ring and a dimethylamino-substituted pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C14H21N3O

Molecular Weight

247.34 g/mol

IUPAC Name

1-[2-[6-(dimethylamino)-4-methylpyridin-3-yl]pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C14H21N3O/c1-10-8-14(16(3)4)15-9-12(10)13-6-5-7-17(13)11(2)18/h8-9,13H,5-7H2,1-4H3

InChI Key

AOLUHJBEGLNLGT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C2CCCN2C(=O)C)N(C)C

Origin of Product

United States

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